molecular formula C5H14ClNO3 B2677639 2-(Aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride CAS No. 2253639-16-4

2-(Aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride

Cat. No. B2677639
M. Wt: 171.62
InChI Key: USTKCXTZFGPBSB-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of aminomethyl group, which in organic chemistry, is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group .


Synthesis Analysis

While specific synthesis methods for “2-(Aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride” are not available, aminomethyl compounds are often obtained by alkylation with Eschenmoser’s salt, a source of [CH2=N(CH3)2]+ . Another example is the synthesis of 2,5-bis(N-methyl-aminomethyl)furan from 5-hydroxymethylfurfural via 2,5-bis(N-methyl-iminomethyl)furan using a two-step reaction in one pot .

Scientific Research Applications

    Antioxidant and Antibacterial Activities

    • Field : Organic Chemistry
    • Application : Synthesis of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides .
    • Method : The compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
    • Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

    Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines

    • Field : Organic Chemistry
    • Application : Synthesis of 2-aminomethyl and 3-amino pyrrolidines and piperidines .
    • Method : The methodology used was proline-catalyzed asymmetric α-amination followed by reductive amination .
    • Results : The products resemble those obtained through direct asymmetric diamination of terminal alkenes .

    Synthesis of PPD Analogues

    • Field : Organic Chemistry
    • Application : Used in the synthesis of PPD analogues .

    Advanced Antibacterial and Antibiofilm Agents

    • Field : Chemical Science
    • Application : Polymers as advanced antibacterial and antibiofilm agents for direct and combination therapies .
    • Method : The polymers were synthesized using various techniques, including the use of 2,6-DAC to accept more protons from its surroundings, leading to a stronger proton sponge effect, promoting bacterial membrane permeability to allow the antibiotics to reach their intracellular target .
    • Results : The polymers showed promising antibacterial and antibiofilm properties .

    Second-Order Nonlinear Optical Performance

    • Field : Crystal Engineering
    • Application : A novel 2-(aminomethyl)pyridineH2PO4 crystal with second-order nonlinear optical performance .
    • Method : The crystal was grown by the slow evaporation method under the conditions of RT and ambient atmosphere .
    • Results : The crystal exhibits a high diffuse reflection with a wide transparent range and appropriate thermal stability . It also displayed two emission peaks with positions at about 385 and 489 nm, while the average PL lifetime was 5.36 μs under the excitation of 300 nm .

    Aliphatic Building Blocks

    • Field : Organic & Biomolecular Chemistry
    • Application : Reframing primary alkyl amines as aliphatic building blocks .
    • Method : The review highlights historical and recent advances in the field of aliphatic deamination chemistry which demonstrate these moieties can be harnessed as valuable C (sp 3) synthons .
    • Results : Cross-coupling and photocatalyzed transformations proceeding through polar and radical mechanisms are compared with oxidative deamination and other transition metal catalyzed reactions .

    Preparation of Buffer Solutions

    • Field : Biochemistry
    • Application : Aminomethyl propanol is used for the preparation of buffer solutions .

Future Directions

While specific future directions for “2-(Aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride” are not available, research on similar compounds like 2-aminothiazole derivatives in anticancer drug discovery shows promise . The development of anticancer drug resistance has significantly restricted the clinical efficacy of the most commonly prescribed anticancer drug . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effect is more desirable .

properties

IUPAC Name

2-(aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO3.ClH/c1-9-4-5(8,2-6)3-7;/h7-8H,2-4,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTKCXTZFGPBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CN)(CO)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride

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